molecular formula C21H16BrFN2O B11994124 4-bromo-2-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol

4-bromo-2-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol

Cat. No.: B11994124
M. Wt: 411.3 g/mol
InChI Key: QWEMEWQJEZJVOO-UHFFFAOYSA-N
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Description

4-bromo-2-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol is a complex organic compound that belongs to the class of phenols and pyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol typically involves multi-step organic reactions

    Synthesis of Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Bromination: The bromine atom is introduced via electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Fluorination: The fluorine atom is introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the bromine or fluorine substituents under specific conditions.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium azide (NaN₃) for nucleophilic substitution or halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 4-bromo-2-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-fluorophenol: A simpler analog with similar bromine and fluorine substituents but lacking the pyrazole core.

    1-phenyl-3-(4-fluorophenyl)-1H-pyrazole: A related pyrazole compound without the phenolic group.

Uniqueness

4-bromo-2-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenol is unique due to the combination of its phenolic, bromine, and fluorine substituents along with the pyrazole core. This unique structure imparts specific chemical properties and potential biological activities that are not observed in simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H16BrFN2O

Molecular Weight

411.3 g/mol

IUPAC Name

4-bromo-2-[3-(4-fluorophenyl)-2-phenyl-3,4-dihydropyrazol-5-yl]phenol

InChI

InChI=1S/C21H16BrFN2O/c22-15-8-11-21(26)18(12-15)19-13-20(14-6-9-16(23)10-7-14)25(24-19)17-4-2-1-3-5-17/h1-12,20,26H,13H2

InChI Key

QWEMEWQJEZJVOO-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=C(C=CC(=C2)Br)O)C3=CC=CC=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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